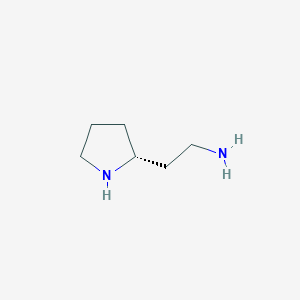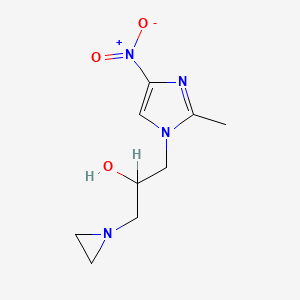
(2R)-2-Pyrrolidineethanamine
Übersicht
Beschreibung
(2R)-2-Pyrrolidineethanamine, also known as Pyrrolidine-2-carboxylic acid ethyl ester, is a chiral amino acid derivative that has recently been gaining attention in the scientific community due to its potential applications in laboratory experiments. This compound is a versatile building block that can be used to synthesize various compounds, and its unique structure has been found to have interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(2R)-2-Pyrrolidineethanamine has been used in a variety of scientific research applications. It has been found to be a useful building block for the synthesis of other compounds, such as pyrrolidine-2-carboxamides, which have potential applications in drug discovery. Additionally, this compound has been found to have interesting biochemical and physiological effects, which have been studied in various laboratory experiments.
Wirkmechanismus
The exact mechanism of action of (2R)-2-Pyrrolidineethanamine is not yet fully understood. However, it is believed that this compound binds to various receptors in the body, including the opioid receptor, which can lead to the activation of various biochemical pathways. Additionally, this compound has been found to have an effect on the metabolism of certain amino acids, which can lead to further biochemical and physiological effects.
Biochemical and Physiological Effects
(2R)-2-Pyrrolidineethanamine has been found to have a variety of biochemical and physiological effects. It has been found to have an effect on the metabolism of certain amino acids, which can lead to an increase in the production of certain neurotransmitters, such as serotonin and dopamine. Additionally, this compound has been found to have an effect on the body’s immune system, which can lead to an increase in the production of certain cytokines. Finally, this compound has been found to have an effect on the body’s endocannabinoid system, which can lead to an increase in the production of certain endocannabinoids.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-Pyrrolidineethanamine has several advantages and limitations for use in laboratory experiments. On the one hand, this compound is relatively easy to synthesize, and it has been found to have an effect on various biochemical and physiological processes. On the other hand, this compound can be toxic in high doses, and its effects can vary depending on the individual. Additionally, this compound can interact with other compounds, which can lead to unpredictable results.
Zukünftige Richtungen
There are several potential future directions for (2R)-2-Pyrrolidineethanamine. First, further research could be conducted to better understand the exact mechanism of action of this compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of various diseases and disorders. Finally, further research could be conducted to explore the potential interactions of this compound with other compounds, as well as its potential side effects.
Eigenschaften
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-4-3-6-2-1-5-8-6/h6,8H,1-5,7H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCULVESJRLLZOP-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Pyrrolidineethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-[(2-carboxyethyl)amino]benzoic acid](/img/structure/B3363743.png)


![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B3363758.png)

![2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide](/img/structure/B3363779.png)
![1-[4-Cyano-2-(furan-2-yl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid](/img/structure/B3363788.png)

![[1,2,4]Triazolo[1,5-a][1,3,5]triazine-2-sulfonamide](/img/structure/B3363811.png)



![N-[(3-chlorophenyl)methyl]-N-methyl-3-oxobutanamide](/img/structure/B3363839.png)
